molecular formula C12H16O3 B101323 Propyl hydroxy(4-methylphenyl)acetate CAS No. 15913-17-4

Propyl hydroxy(4-methylphenyl)acetate

Cat. No. B101323
CAS RN: 15913-17-4
M. Wt: 208.25 g/mol
InChI Key: KUMFIUNBUPWSEM-UHFFFAOYSA-N
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Description

Propyl hydroxy(4-methylphenyl)acetate, also known as p-hydroxyacetophenone propyl ether, is a colorless liquid with a pleasant odor. It is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma. Besides its use in the fragrance industry, propyl hydroxy(4-methylphenyl)acetate has several scientific research applications.

Scientific Research Applications

Propyl hydroxy(4-methylphenyl)acetate has several scientific research applications. It is used as a solvent in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral ligands for asymmetric synthesis. Propyl hydroxy(4-methylphenyl)acetate is also used as a flavoring agent in the food industry. It is used in the production of perfumes, soaps, and cosmetics due to its pleasant odor.

Mechanism Of Action

The mechanism of action of propyl hydroxy(4-methylphenyl)acetate is not well understood. However, it is believed to act as an agonist of the GABA-A receptor. GABA-A receptors are the primary inhibitory receptors in the central nervous system. Activation of the GABA-A receptor leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron. This hyperpolarization leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects.

Biochemical And Physiological Effects

Propyl hydroxy(4-methylphenyl)acetate has several biochemical and physiological effects. It has been shown to have sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. Propyl hydroxy(4-methylphenyl)acetate has also been shown to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Propyl hydroxy(4-methylphenyl)acetate has several advantages in lab experiments. It is readily available, easy to handle, and has a low toxicity profile. It is also relatively inexpensive compared to other organic solvents. However, propyl hydroxy(4-methylphenyl)acetate has some limitations. It has a low boiling point and high vapor pressure, making it difficult to handle in large quantities. It also has a strong odor, which can be unpleasant in the lab.

Future Directions

There are several future directions for the research on propyl hydroxy(4-methylphenyl)acetate. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Another direction is to study its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to understand the mechanism of action of propyl hydroxy(4-methylphenyl)acetate and its effects on the central nervous system.
Conclusion:
In conclusion, propyl hydroxy(4-methylphenyl)acetate is a colorless liquid widely used in the fragrance and flavor industry. It has several scientific research applications, including its use as a solvent and reagent in organic synthesis, and as a flavoring agent in the food industry. Propyl hydroxy(4-methylphenyl)acetate has sedative, anxiolytic, anticonvulsant, and antinociceptive effects, and also exhibits antioxidant and anti-inflammatory properties. While it has advantages in lab experiments, such as low toxicity and availability, it also has some limitations, including a strong odor and low boiling point. Future research directions include investigating its potential as a therapeutic agent for neurological disorders and understanding its mechanism of action on the central nervous system.

Synthesis Methods

Propyl hydroxy(4-methylphenyl)acetate can be synthesized by reacting Propyl hydroxy(4-methylphenyl)acetatetophenone with propyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of 80-100°C and under atmospheric pressure. The product is then purified by distillation or recrystallization to obtain a pure form of propyl hydroxy(4-methylphenyl)acetate.

properties

CAS RN

15913-17-4

Product Name

Propyl hydroxy(4-methylphenyl)acetate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

propyl 2-hydroxy-2-(4-methylphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3

InChI Key

KUMFIUNBUPWSEM-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(C1=CC=C(C=C1)C)O

Canonical SMILES

CCCOC(=O)C(C1=CC=C(C=C1)C)O

Other CAS RN

15913-17-4

synonyms

propyl 2-hydroxy-2-(4-methylphenyl)acetate

Origin of Product

United States

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